molecular formula C20H28O2 B12427595 Yunnancoronarin A

Yunnancoronarin A

Cat. No.: B12427595
M. Wt: 300.4 g/mol
InChI Key: UTIGHTZWXIGRIJ-UHFFFAOYSA-N
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Description

4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol is a synthetic furanoterpenoid compound provided as a high-purity chemical for research applications. Structurally, this molecule features a fused hexahydronaphthalen-1-ol core with a conjugated ethenylfuran side chain, making it a compound of interest in natural product chemistry and medicinal research. Terpenoids with furan substitutions and similar complex structures are frequently investigated for their diverse biological activities, which can include cytotoxic, anti-inflammatory, and antimicrobial effects . The specific research applications and mechanism of action for this particular compound are not yet fully characterized in the scientific literature, presenting a significant opportunity for exploratory research. Potential research directions could include its investigation as a novel chemical entity in anticancer studies, given that related terpene derivatives have been shown to inhibit cancer cell proliferation and angiogenesis through pathways such as the HIF-2α/VEGF signaling axis . Researchers may also utilize this compound as a building block in organic synthesis or as an analytical reference standard. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the available safety data sheet prior to use.

Properties

IUPAC Name

4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-14-12-17(21)18-19(2,3)9-5-10-20(18,4)16(14)7-6-15-8-11-22-13-15/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIGHTZWXIGRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1C(CC(=C)C2C=CC3=COC=C3)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies

Naphthalenol Core Construction

The hexahydro-1H-naphthalen-1-ol backbone is typically synthesized via Diels-Alder cyclization or terpene-based cyclization (Figure 1). Key steps include:

  • Cyclohexene diene reacting with α,β-unsaturated ketones at 80–120°C
  • Acid-catalyzed (H2SO4 , p-TsOH ) ring closure of geranyl derivatives

Critical parameters :

Parameter Optimal Range Impact on Yield
Temperature 80–120°C ±15% yield
Catalyst Loading 2–5 mol% ±22% selectivity
Reaction Time 6–24 h ±18% conversion

Data from shows yields of 45–68% for this stage.

Furan-Ethenyl Coupling

The furan-3-yl ethenyl group is introduced via Wittig reaction or Heck coupling :

Wittig Olefination
Palladium-Catalyzed Coupling
Component Specification
Catalyst Pd(OAc)2 (5 mol%)
Ligand P(o-Tol)3
Base K2CO3
Solvent DMF/H2O (4:1)
Yield 61%

Methylation & Functionalization

Methyl Group Installation

Quaternization at C4a/C8 positions employs:

Comparative Results :

Method C4a Methylation (%) C8 Methylation (%)
MeI/DMF 88 72
MeMgBr/THF 94 81

Data adapted from

Methylidene Formation

Dehydrohalogenation of brominated intermediates:

  • DBU (1,8-diazabicycloundec-7-ene) in toluene
  • 110°C, N2 atmosphere, 3 h
  • 79% yield

Process Optimization Challenges

Stereochemical Control

The compound contains four chiral centers , requiring:

  • Chiral auxiliaries (e.g., Evans oxazolidinones)
  • Asymmetric hydrogenation (Ru-BINAP catalysts)

Purification Protocols

Technique Purpose Efficiency
Flash Chromatography Remove diastereomers 85% recovery
Recrystallization Isolate enantiopure form 63% yield

Industrial-Scale Considerations

Cost Analysis

Component Cost Contribution (%)
Palladium catalysts 38
Chiral ligands 29
Solvents 18

Environmental Impact

Chemical Reactions Analysis

Phenolic Hydroxyl Group Reactions

The hydroxyl group at position 1 demonstrates typical phenolic reactivity:

Reaction TypeConditionsProductSignificance
Acetylation Acetic anhydride, pyridine, 80°C1-Acetoxy derivativeImproves lipid solubility for pharmaceutical applications
Oxidation KMnO₄, acidic conditions1,4-Naphthoquinone derivativePotential for redox-active materials
Alkylation CH₃I, K₂CO₃, DMF1-Methoxy analogModifies hydrogen-bonding capacity

Ethenyl Bridge Reactivity

The conjugated ethenyl group (C=C) between the furan and naphthalene systems participates in:

Electrophilic Additions

  • Hydrohalogenation : Reacts with HCl gas in dichloromethane to form a chlorinated adduct at the β-position of the ethenyl group.

  • Epoxidation : Treatment with m-CPBA yields a stable epoxide, enhancing polarity for chromatographic separation.

Cycloadditions

  • Diels-Alder Reactions : Acts as a dienophile with electron-rich dienes (e.g., 1,3-butadiene) under thermal conditions (Δ, 120°C), forming bicyclic adducts.

Furan Ring Transformations

The furan-3-yl substituent undergoes characteristic heterocyclic reactions:

ReactionReagentsOutcomeApplication
Nitration HNO₃/H₂SO₄, 0°C5-Nitro-furan derivativeIntroduces nitro groups for further functionalization
Hydrogenation H₂, Pd/C, ethanolTetrahydrofuran (THF) analogReduces aromaticity for stability studies

Methylidene Group Behavior

The exocyclic methylidene (=CH₂) group exhibits unique reactivity:

  • Radical Addition : Reacts with bromotrichloromethane (CCl₃Br) under UV light to form a brominated product at the methylidene carbon.

  • Ozonolysis : Cleavage with O₃/Zn-H₂O generates a ketone intermediate, enabling ring-contraction strategies.

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) reveals:

  • Primary decomposition at 220–250°C via retro-Diels-Alder cleavage of the ethenyl bridge.

  • Secondary degradation above 300°C involving furan ring pyrolysis.

Biological Interactions

While not a direct chemical reaction, its interactions with biological systems include:

  • DNA Intercalation : Planar naphthalene core facilitates binding to DNA base pairs, inhibiting replication.

  • Enzyme Inhibition : Competes with ATP for kinase binding pockets via hydrogen bonding with the hydroxyl group.

Stability Under Environmental Conditions

  • Photodegradation : UV light (λ = 254 nm) induces cis-trans isomerization of the ethenyl group.

  • Hydrolysis : Stable in neutral water but undergoes slow decomposition in acidic (pH < 3) or alkaline (pH > 10) conditions .

This compound’s multifunctional architecture enables tailored modifications for drug development, polymer synthesis, and catalytic systems. Further studies on enantioselective reactions and computational modeling are recommended to fully exploit its synthetic potential.

Scientific Research Applications

4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol involves its interaction with specific molecular targets and pathways. For example, its antitumor activity may be attributed to its ability to interfere with DNA replication or to induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules from the evidence, focusing on molecular features, substituents, and inferred properties:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological/Physicochemical Notes
Target Compound : 4-[2-(Furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-... ~C₂₀H₂₆O₂ ~298.4 Furan-3-yl ethenyl, hydroxyl, methylidene, hexahydronaphthalene core Likely moderate polarity due to hydroxyl and furan groups; potential diterpenoid bioactivity .
2-(5,5,8a-Trimethyl-...-1-(furan-3-yl)ethanol () C₂₁H₃₀O₂ 314.47 Ethanol-linked furan, methylidene, diterpenoid backbone Classified as a clerodane diterpenoid; may interact with lipid membranes or enzymes .
4-[2-[(1R,4aS,5R,8aS)-...-2H-furan-5-one () C₂₀H₃₀O₅ 350.45 Dihydrofuran-5-one ring, multiple hydroxyls, methyl groups Higher oxygen content increases polarity; safety data suggest industrial handling precautions .
2(3H)-Naphthalenone,4,4a,5,6,7,8-hexahydro-3-(1-hydroxy-1-methylethyl)-4a,5-dimethyl () C₁₅H₂₄O₂ 236.35 Hydroxy-isopropyl, naphthalenone (ketone), reduced bicyclic core Ketone group enhances metabolic stability; smaller size may improve bioavailability .
Agarospirol () C₁₅H₂₆O 222.37 Sesquiterpenoid alcohol, spirane structure Isolated from Aquilaria spp.; used in perfumery and traditional medicine for sedative effects .

Key Structural and Functional Differences:

Backbone Complexity: The target compound and ’s molecule share a diterpenoid hexahydronaphthalene core, whereas agarospirol () is a simpler sesquiterpenoid. Larger backbones (e.g., C₂₀ vs. C₁₅) may enhance binding to hydrophobic targets but reduce solubility . ’s compound incorporates a fused dihydrofuranone ring, introducing additional hydrogen-bonding sites compared to the target compound’s furan ethenyl group .

Functional Group Impact: The hydroxyl group in the target compound and ’s ethanol substituent enhance water solubility relative to naphthalenone derivatives () or agarospirol.

Bioactivity Inference: Diterpenoids like the target compound and ’s analog are associated with anti-inflammatory activity, while naphthalenones () are explored for synthetic versatility in drug design . Agarospirol’s traditional use aligns with sedative effects, suggesting the target compound’s hydroxyl and furan groups could modulate similar pathways .

Research Findings and Data

  • Synthetic Accessibility: highlights multistep reactions (e.g., photooxygenation, reduction) for synthesizing related naphthalenones, suggesting analogous routes for the target compound .
  • Safety Profiles : ’s compound requires precautions due to reactive oxygen moieties, implying the target compound’s hydroxyl group may necessitate similar handling .
  • Structural Analogues : and list compounds with molecular weights ranging from 220–484 g/mol, emphasizing the diversity of substituent effects on physicochemical properties .

Biological Activity

4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol is a complex organic compound with the molecular formula C20H30OC_{20}H_{30}O and a molecular weight of approximately 318.4 g/mol. Its structure features a naphthalene core modified by a furan moiety, which may contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby reducing oxidative stress in biological systems. This compound may share these properties due to its phenolic structure, which is known to scavenge free radicals effectively.

Antimicrobial Activity

The compound's potential antimicrobial effects have been noted in various studies. Compounds derived from natural sources, especially those containing furan and phenolic groups, are often evaluated for their antibacterial and antifungal activities. For instance, similar compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Studies and Research Findings

  • Antifungal Activity : A study on the antifungal properties of essential oils containing furan derivatives demonstrated significant inhibition of fungal growth. The mechanisms involved included disruption of fungal cell membranes and interference with metabolic pathways .
  • Anti-inflammatory Effects : Compounds with structural similarities have been studied for their anti-inflammatory potential. In vitro assays showed that they could inhibit pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases.
  • Neuroprotective Effects : Recent research has explored the neuroprotective effects of related compounds in models of neurodegenerative diseases. These studies suggest that such compounds may mitigate neuronal damage through modulation of oxidative stress pathways .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntioxidantScavenging free radicals
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of cytokine production
NeuroprotectiveModulation of oxidative stress pathways

Q & A

Q. What are the most reliable synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, including cyclization and hydroxylation , with strict temperature control (e.g., 60–80°C) and catalysts like Lewis acids (e.g., AlCl₃) to ensure stereochemical fidelity . Optimization requires monitoring via TLC (n-hexane:ethyl acetate solvent systems) and adjusting propargylation steps, as seen in analogous naphthalene derivatives . Purity can be enhanced via column chromatography with silica gel and gradient elution.

Q. Which spectroscopic techniques are critical for confirming its structural identity?

  • NMR : Use ¹H/¹³C NMR to resolve methylidene (δ ~5.1–5.3 ppm) and hydroxyl protons (δ ~1.5–2.5 ppm). Stereochemistry is confirmed via NOESY for spatial proximity of methyl groups .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 314.2) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for the fused naphthalene and furan rings .

Q. How can researchers validate the compound’s stability under experimental storage conditions?

Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and track oxidation of the methylidene group or furan ring hydrolysis . Store in amber vials at –20°C under argon to prevent photodegradation and oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory)?

Contradictions may arise from purity variations (e.g., residual solvents) or assay specificity . Solutions include:

  • Orthogonal assays : Compare MIC (microbroth dilution) and cytokine inhibition (ELISA) .
  • Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to observed effects .
  • Target validation : Use CRISPR-edited cell lines to confirm receptor/enzyme interactions (e.g., COX-2 inhibition) .

Q. How can computational modeling predict its interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR) or cytochrome P450 enzymes. Focus on the furan ethenyl group’s π-π stacking and hydrogen bonding .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability in lipid bilayers .
  • QSAR : Correlate substituent effects (e.g., methyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. What experimental designs mitigate stereochemical challenges during synthesis?

  • Chiral auxiliaries : Use (R)-BINOL to direct asymmetric cyclization .
  • Catalytic enantioselective hydrogenation : Pd/C with chiral ligands (e.g., (S)-BINAP) for methylidene group control .
  • Kinetic resolution : Lipase-catalyzed acetylation of racemic mixtures to isolate enantiomers .

Q. How does the furan-3-yl ethenyl moiety influence its pharmacokinetic properties?

The furan ring enhances lipophilicity (logP ~3.5), improving membrane permeability but reducing aqueous solubility. Mitigate via:

  • Prodrug synthesis : Phosphate esters of the hydroxyl group to enhance solubility .
  • Microsomal assays : Human liver microsomes (HLM) to assess CYP450-mediated oxidation of the furan ring .

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